molecular formula C17H22N4O3 B2912702 6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide CAS No. 2034612-68-3

6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide

Cat. No.: B2912702
CAS No.: 2034612-68-3
M. Wt: 330.388
InChI Key: WTBWOTAIQDBBMR-UHFFFAOYSA-N
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Description

6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a synthetic chemical reagent designed for advanced research applications. This molecule is built on a pyridine-3-carboxamide core, a structure prevalent in bioactive compounds and known for its versatility in medicinal and pesticide chemistry . The molecule incorporates a pyrazole ring linked via a carboxamide bond, a functional group of high importance in the manufacture of pharmaceuticals and fine chemicals . Pyrazole carboxamide derivatives have been extensively researched for their potent biological activities. For instance, analogous compounds have demonstrated significant antifungal activity by disrupting mitochondrial function in plant pathogens, specifically by inhibiting critical enzymes in the respiratory chain like succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . Furthermore, structurally related pyridine-3-carboxamide analogs have shown promising efficacy in agricultural research, particularly in protecting crops like tomatoes against bacterial wilt by acting on specific bacterial targets . The strategic inclusion of a 2-(tetrahydropyranyl)methyl group on the pyrazole nitrogen may influence the compound's physicochemical properties and binding affinity. This molecular architecture makes it a candidate for investigations in areas such as antifungal agent development, pesticide discovery, and enzymatic studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

6-ethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-23-16-7-6-13(9-18-16)17(22)20-14-10-19-21(11-14)12-15-5-3-4-8-24-15/h6-7,9-11,15H,2-5,8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWOTAIQDBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the ethoxy group and the pyridine carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide Pyridine-carboxamide Ethoxy (C6), oxane-methyl-pyrazole Not explicitly reported (inference: possible CNS or antimicrobial)
1,3,4-thiadiazole derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) 1,3,4-thiadiazole Nitrophenyl-pyrazole, hydrazine Antimicrobial (E. coli, B. mycoides, C. albicans) [1]
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-triazole Chloropyridine, ethoxymethyleneamino Agrochemical potential (insecticides, plant regulators) [3]
1-(1H-pyrazol-4-yl)methyl)-3-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives Imidazole-pyrazole Phenyl, pyrazole-methyl GPR139 antagonists (depression treatment) [2]

Key Observations:

Pyrazole Modifications : The target compound’s pyrazole moiety is substituted with a tetrahydropyran-methyl group, distinguishing it from analogues with nitrophenyl (e.g., ) or simple methyl/phenyl groups (e.g., ). This substitution likely enhances solubility and pharmacokinetic properties compared to nitro-substituted derivatives, which may exhibit higher toxicity .

Carboxamide Linkage : The carboxamide group in the target compound is structurally analogous to the triazole-carboxylate in , but the absence of a triazole ring may reduce metabolic instability associated with heterocyclic cleavage.

Ethoxy vs. Chloro/Other Substituents : The ethoxy group at pyridine-C6 contrasts with the chloro substituent in , which is often used to modulate electronic effects and target binding. Ethoxy may offer improved steric and electronic compatibility with hydrophobic binding pockets.

Physicochemical Properties

  • Lipophilicity : The ethoxy and tetrahydropyran groups likely increase logP compared to nitro- or chloro-substituted analogues, enhancing membrane permeability.
  • Hydrogen Bonding: The carboxamide and pyrazole N–H groups provide hydrogen-bond donor/acceptor sites, critical for target engagement .

Biological Activity

The compound 6-ethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of an ethoxy group, a pyridine ring, and a pyrazole moiety. Its chemical formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, and it exhibits a molecular weight of approximately 302.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific activity of This compound against different cancer cell lines remains an area for further exploration .

The biological activity of This compound is believed to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could act as an allosteric modulator at various receptors, influencing cellular signaling pathways .
  • DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation induced by lipopolysaccharides (LPS), administration of pyrazole derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This study supports the hypothesis that This compound could be beneficial in managing inflammatory conditions .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryCOX inhibition
AnticancerApoptosis induction
Enzyme InhibitionModulation of metabolic pathways

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